molecular formula C7H14O2 B3422442 Butyl glycidyl ether CAS No. 25610-58-6

Butyl glycidyl ether

Cat. No. B3422442
Key on ui cas rn: 25610-58-6
M. Wt: 130.18 g/mol
InChI Key: YSUQLAYJZDEMOT-UHFFFAOYSA-N
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Patent
US05936011

Procedure details

In the same reaction vessel as in Example 1 was fed 275 g of the modified polyamine synthesized in Production Example 2 (corresponding to the modified polyamine based on 1 mol of metaxylene, 0.125 mol of polyethylene glycol, and 0.28 mol of epichlorohydrin), and then 163 g (0.88 mol) of 2-ethylhexyl glycidyl ether (epoxy equivalent of 186, produced by NOF Corporation, the trademark "Epiol EH") was added dropwise thereto over one hour at 80° C. in an atmosphere of nitrogen under stirring. After the completion of the dropwise addition, the reaction was carried out for one hour at a reaction temperature raised 100° C. Then, the vessel interior was cooled to 80° C., and then 200 g (1.47 mol) of metaxylylenediamine was added thereto. Then, a mixture of 282 g (0.743 mol) of epoxy resin in a liquid form of bisphenol A type (epoxy equivalent 190, produced by Yuka Shell Epoxy Co., Ltd., the trademark "Epicoat 828") with 236 g (1.79 mol) of butyl glycidyl ether (epoxy equivalent of 132, produced by NOF Corporation, the trademark Epiol B") was added dropwise thereto over one hour at 80° C.
[Compound]
Name
132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyamine
Quantity
275 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene glycol
Quantity
0.125 mol
Type
reactant
Reaction Step Five
Quantity
0.28 mol
Type
reactant
Reaction Step Six
Quantity
163 g
Type
reactant
Reaction Step Seven
[Compound]
Name
186
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
200 g
Type
reactant
Reaction Step Nine
[Compound]
Name
epoxy resin
Quantity
282 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C1(C)C=CC=C(C)C=1.C(C1OC1)Cl.[CH2:14]([O:18][CH2:19][CH:20](CC)[CH2:21][CH2:22]CC)[CH:15]1[O:17][CH2:16]1.C1(CN)C=CC=C(CN)C=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[CH2:14]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH:15]1[O:17][CH2:16]1

Inputs

Step One
Name
132
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyamine
Quantity
275 g
Type
reactant
Smiles
Step Three
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Five
Name
polyethylene glycol
Quantity
0.125 mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.28 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Seven
Name
Quantity
163 g
Type
reactant
Smiles
C(C1CO1)OCC(CCCC)CC
Step Eight
Name
186
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CN)CN
Step Ten
Name
epoxy resin
Quantity
282 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
over one hour at 80° C. in an atmosphere of nitrogen under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced by NOF Corporation
ADDITION
Type
ADDITION
Details
the trademark "Epiol EH") was added dropwise
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
WAIT
Type
WAIT
Details
the reaction was carried out for one hour at a reaction temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
raised 100° C
TEMPERATURE
Type
TEMPERATURE
Details
Then, the vessel interior was cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
produced by Yuka Shell Epoxy Co

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1CO1)OCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.79 mol
AMOUNT: MASS 236 g
YIELD: CALCULATEDPERCENTYIELD 203.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05936011

Procedure details

In the same reaction vessel as in Example 1 was fed 275 g of the modified polyamine synthesized in Production Example 2 (corresponding to the modified polyamine based on 1 mol of metaxylene, 0.125 mol of polyethylene glycol, and 0.28 mol of epichlorohydrin), and then 163 g (0.88 mol) of 2-ethylhexyl glycidyl ether (epoxy equivalent of 186, produced by NOF Corporation, the trademark "Epiol EH") was added dropwise thereto over one hour at 80° C. in an atmosphere of nitrogen under stirring. After the completion of the dropwise addition, the reaction was carried out for one hour at a reaction temperature raised 100° C. Then, the vessel interior was cooled to 80° C., and then 200 g (1.47 mol) of metaxylylenediamine was added thereto. Then, a mixture of 282 g (0.743 mol) of epoxy resin in a liquid form of bisphenol A type (epoxy equivalent 190, produced by Yuka Shell Epoxy Co., Ltd., the trademark "Epicoat 828") with 236 g (1.79 mol) of butyl glycidyl ether (epoxy equivalent of 132, produced by NOF Corporation, the trademark Epiol B") was added dropwise thereto over one hour at 80° C.
[Compound]
Name
132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyamine
Quantity
275 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene glycol
Quantity
0.125 mol
Type
reactant
Reaction Step Five
Quantity
0.28 mol
Type
reactant
Reaction Step Six
Quantity
163 g
Type
reactant
Reaction Step Seven
[Compound]
Name
186
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
200 g
Type
reactant
Reaction Step Nine
[Compound]
Name
epoxy resin
Quantity
282 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C1(C)C=CC=C(C)C=1.C(C1OC1)Cl.[CH2:14]([O:18][CH2:19][CH:20](CC)[CH2:21][CH2:22]CC)[CH:15]1[O:17][CH2:16]1.C1(CN)C=CC=C(CN)C=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[CH2:14]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH:15]1[O:17][CH2:16]1

Inputs

Step One
Name
132
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyamine
Quantity
275 g
Type
reactant
Smiles
Step Three
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Five
Name
polyethylene glycol
Quantity
0.125 mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.28 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Seven
Name
Quantity
163 g
Type
reactant
Smiles
C(C1CO1)OCC(CCCC)CC
Step Eight
Name
186
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CN)CN
Step Ten
Name
epoxy resin
Quantity
282 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
over one hour at 80° C. in an atmosphere of nitrogen under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced by NOF Corporation
ADDITION
Type
ADDITION
Details
the trademark "Epiol EH") was added dropwise
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
WAIT
Type
WAIT
Details
the reaction was carried out for one hour at a reaction temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
raised 100° C
TEMPERATURE
Type
TEMPERATURE
Details
Then, the vessel interior was cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
produced by Yuka Shell Epoxy Co

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1CO1)OCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.79 mol
AMOUNT: MASS 236 g
YIELD: CALCULATEDPERCENTYIELD 203.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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